2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol
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Overview
Description
“2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol” is a compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . The compound has a molecular formula of C15H19N3O and a molecular weight of 257.337.
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The specific synthesis process for “2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol” is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol” consists of a quinoxaline ring attached to a piperidine ring through an ethan-1-ol linker. More detailed structural analysis is not available in the current resources.Scientific Research Applications
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives, including our compound of interest, have shown promise in inhibiting cancer cell growth. Researchers have explored their effects on various cancer types, such as breast, lung, and colon cancer. Mechanisms include interference with cell cycle progression and induction of apoptosis .
Anti-Microbial Activity
The quinoxaline moiety exhibits antibacterial and antifungal properties. Researchers have investigated its potential against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These compounds could serve as novel antimicrobial agents .
Anti-Convulsant Activity
Studies have explored the role of quinoxaline derivatives in managing epilepsy and related disorders. Their ability to modulate neuronal excitability and prevent seizures is of interest .
Anti-Tuberculosis Activity
Quinoxalines have been evaluated for their anti-tubercular effects. These compounds may offer an alternative approach to combat drug-resistant tuberculosis strains .
Anti-Malarial Activity
Researchers have investigated quinoxaline derivatives as potential anti-malarial agents. Their mode of action involves disrupting the parasite’s metabolic pathways .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites, remains a global health concern. Quinoxaline derivatives have demonstrated activity against Leishmania species, making them candidates for further exploration .
Anti-HIV Activity
While not yet fully established, some quinoxaline derivatives have shown inhibitory effects against HIV replication. Their potential as adjuncts to existing anti-retroviral therapies warrants further investigation .
Anti-Inflammatory Activity
Quinoxalines possess anti-inflammatory properties, which could be valuable in managing inflammatory diseases. These compounds modulate cytokine production and immune responses .
Future Directions
properties
IUPAC Name |
2-(1-quinoxalin-2-ylpiperidin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-10-8-12-5-3-4-9-18(12)15-11-16-13-6-1-2-7-14(13)17-15/h1-2,6-7,11-12,19H,3-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTAWXQKALDNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol |
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